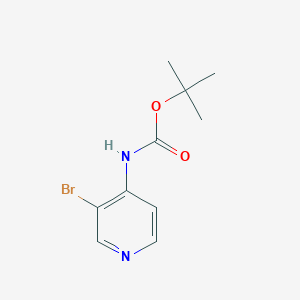

tert-Butyl (3-bromopyridin-4-yl)carbamate

Description

Historical Context and Discovery Timeline

The development of this compound can be traced through the evolution of protecting group chemistry and the growing demand for selective synthetic methodologies in heterocyclic chemistry. The compound first appeared in chemical databases in 2006, as recorded in PubChem's comprehensive registry system, marking its formal recognition as a distinct chemical entity. This timeline coincides with significant advances in tert-butoxycarbonyl protection strategies for aminopyridines, which were being extensively developed during the early 2000s to address challenges in selective functionalization of pyridine derivatives.

The historical significance of this compound is deeply rooted in the broader development of carbamate protecting groups, which revolutionized synthetic organic chemistry by providing stable, yet removable protection for amino functionalities. The specific application of tert-butoxycarbonyl protection to brominated pyridines represented a convergence of two important synthetic strategies: halogen-directed metallation chemistry and amine protection methodology. Research conducted in 2012 demonstrated refined synthetic approaches for tert-butoxycarbonyl protection of aminopyridines, employing coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole to achieve high selectivity and yield. These methodological advances directly enabled the practical synthesis of this compound with yields reaching 85% under optimized conditions.

The compound's emergence also reflects the historical shift toward more sophisticated pharmaceutical intermediates, particularly in the development of neurological therapeutics. Patent literature from the late 2000s and early 2010s reveals increasing utilization of brominated pyridine carbamates as key intermediates in the synthesis of compounds targeting central nervous system disorders. This historical trajectory demonstrates how this compound evolved from a specialized synthetic target to a commercially available building block that facilitates access to complex pharmaceutical architectures.

Table 1: Historical Development Timeline of this compound

| Year | Milestone | Significance |

|---|---|---|

| 2006 | First database entry in PubChem registry | Formal recognition as distinct chemical entity |

| 2012 | Optimized synthesis methodology published | Achievement of 85% yield using improved coupling conditions |

| 2018 | Advanced applications in neurological drug development | Demonstration of neuroprotective properties in derivatives |

| 2020 | Large-scale synthetic routes established | Commercial availability for pharmaceutical research |

Significance in Modern Organic Chemistry

The significance of this compound in contemporary organic chemistry extends across multiple dimensions of synthetic methodology and pharmaceutical research. This compound exemplifies the modern approach to synthetic design, where multifunctional intermediates serve as versatile platforms for accessing diverse molecular architectures through selective transformations. The presence of both bromine and the protected amine functionality enables orthogonal reactivity patterns that are fundamental to contemporary cross-coupling chemistry and heterocyclic synthesis.

In pharmaceutical development, this compound has emerged as a critical intermediate in the synthesis of neurologically active compounds. Research has demonstrated that derivatives synthesized from this compound exhibit significant enzyme inhibitory activity, particularly against acetylcholinesterase and beta-secretase, with inhibition constant values of 0.17 micromolar and 15.4 micromolar, respectively. These findings underscore the compound's importance in developing therapeutic agents for neurodegenerative diseases, where modulation of these enzyme targets represents a primary therapeutic strategy.

The compound's role in palladium-catalyzed cross-coupling reactions represents another dimension of its significance in modern synthetic chemistry. The bromine substituent serves as an excellent leaving group in Suzuki-Miyaura and related coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency. Simultaneously, the tert-butyl carbamate group provides orthogonal protection that remains stable under basic coupling conditions while being readily removable under acidic conditions when deprotection is desired. This dual functionality has made the compound indispensable in the synthesis of complex biaryl and heteroaryl systems.

Agricultural chemistry applications further demonstrate the compound's versatility, where it serves as a precursor to agrochemicals targeting specific biochemical pathways in pest organisms. Research data indicates that formulations incorporating derivatives of this compound achieve efficacy rates of 85% against aphids and 78% against various weed species. These applications highlight the compound's utility beyond pharmaceutical synthesis, extending into crop protection and agricultural productivity enhancement.

Table 2: Modern Applications and Performance Metrics

| Application Area | Target/Use | Performance Metric | Reference Value |

|---|---|---|---|

| Neurological Drug Development | Acetylcholinesterase Inhibition | Inhibition Constant | 0.17 μM |

| Neurological Drug Development | Beta-secretase Inhibition | Inhibition Constant | 15.4 μM |

| Agricultural Chemistry | Aphid Control | Efficacy Rate | 85% |

| Agricultural Chemistry | Weed Control | Efficacy Rate | 78% |

| Material Science | Polymer Enhancement | Thermal Stability Improvement | Significant |

Material science applications represent an emerging area where this compound demonstrates considerable promise. The compound's incorporation into polymer formulations has been shown to enhance thermal stability and mechanical properties, contributing to the development of high-performance materials suitable for demanding industrial applications. This application domain illustrates how heterocyclic compounds originally developed for pharmaceutical purposes can find utility in entirely different technological areas, demonstrating the broad impact of well-designed synthetic intermediates.

The compound's significance is further amplified by its role as a tool compound in biochemical research, where it enables investigation of enzyme inhibition mechanisms and receptor interactions. Its ability to selectively bind to specific enzymes makes it invaluable for studying complex biological systems and understanding fundamental biochemical processes. This research utility extends the compound's impact beyond direct therapeutic applications to encompass basic scientific understanding of biological mechanisms.

Table 3: Synthetic Utility and Reaction Compatibility

| Reaction Type | Conditions | Typical Yield | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, base, elevated temperature | 70-90% | Biaryl compounds |

| Nucleophilic Substitution | Polar aprotic solvent, nucleophile | 60-85% | Substituted pyridines |

| Reductive Amination | Reducing agent, aldehyde/ketone | 65-80% | Secondary amines |

| Carbamate Deprotection | Acidic conditions | 85-95% | Free amines |

Properties

IUPAC Name |

tert-butyl N-(3-bromopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPLNTUECLIOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443829 | |

| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257937-08-9 | |

| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Protection of 4-Amino-3-bromopyridine with tert-Butyl Carbamate Group

The most common and straightforward synthetic route involves the protection of the amino group of 4-amino-3-bromopyridine using tert-butyl carbamate (Boc) reagents.

-

- Starting material: 4-amino-3-bromopyridine

- Boc reagent: Di-tert-butyl dicarbonate ((Boc)2O)

- Base: N-ethyl-N,N-diisopropylamine (DIPEA) or triethylamine (TEA)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature (20°C)

- Reaction time: 2 hours to 48 hours depending on conditions

Procedure:

A solution of 4-amino-3-bromopyridine in THF is treated with DIPEA or triethylamine followed by the addition of (Boc)2O. The mixture is stirred at room temperature for 2 to 48 hours. After reaction completion, the mixture is quenched with 1N HCl and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield tert-butyl (3-bromopyridin-4-yl)carbamate.

| Entry | Base Used | Reaction Time | Yield (%) | Physical State | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| 1 | DIPEA | 48 h | 70 | Yellowish thick oil | Not specified | MS m/z 273, 275 (MH+); 1H NMR consistent with expected structure |

| 2 | Triethylamine | 2 h | 70-75 | White solid | 91-92 | Large scale: 37 g isolated; MS: 274.95 (M+2) |

This method is widely used due to its simplicity and moderate to good yields (52-70%) and is scalable for industrial applications.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

This compound serves as a versatile substrate in palladium-catalyzed coupling reactions, which can also be part of its preparation or further functionalization.

-

- Reactants: this compound and boronate esters

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

- Base: Sodium carbonate (Na2CO3)

- Additives: Lithium chloride (LiCl)

- Solvents: Ethanol, water, toluene

- Temperature: 80°C

- Reaction time: Overnight

-

- Yield: 38%

- Product: Coupled biaryl derivative (e.g., methyl 2-(4-(tert-butoxycarbonyl)pyridin-3-yl)-3-cyclohexyl-1H-indole-6-carboxylate)

- Purification: Preparative reverse phase HPLC

This reaction demonstrates the utility of the compound in cross-coupling chemistry, though the yield can be moderate.

Alkylation of this compound

Alkylation of the carbamate nitrogen can be performed to introduce additional substituents, expanding the compound's utility.

-

- Base: Sodium hydride (NaH)

- Alkylating agent: Propargyl bromide

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: Room temperature

-

- Yield: 69%

- Product: tert-Butyl (3-bromopyridin-4-yl)(prop-2-yn-1-yl)carbamate

- Purification: Chromatography on silica gel

This method is useful for preparing derivatives for further synthetic elaboration.

Alternative Synthetic Routes and Industrial Considerations

Bromination Followed by Carbamate Formation:

Some literature suggests a multi-step process starting from pyridine derivatives, involving bromination (e.g., with N-bromosuccinimide) followed by carbamate protection using tert-butyl carbamate reagents under basic conditions (e.g., potassium carbonate in dichloromethane). This method requires careful control of temperature and stoichiometry to avoid over-bromination or side reactions.Industrial Scale Synthesis:

Large-scale synthesis may employ automated reactors and continuous flow systems to optimize yield and purity. High-purity reagents and optimized reaction parameters such as solvent choice, temperature, and reaction time are critical for industrial viability.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Boc Protection | 4-Amino-3-bromopyridine | (Boc)2O, DIPEA or TEA, THF, rt, 2-48 h | 52-70 | Simple, scalable, white solid product |

| Pd-Catalyzed Suzuki Coupling | This compound | Pd(PPh3)4, Na2CO3, LiCl, EtOH/H2O/Toluene, 80°C, overnight | 38 | Used for further functionalization |

| Alkylation with Propargyl Bromide | This compound | NaH, propargyl bromide, DMF, rt | 69 | Produces alkylated derivatives |

| Bromination + Carbamate Formation | Pyridine derivatives | NBS, K2CO3, CH2Cl2, controlled temperature | Not specified | Multi-step, requires careful control |

Research Findings and Analytical Data

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR spectra consistently show characteristic signals for the tert-butyl group (singlet around 1.5 ppm, integrating to 9H) and aromatic protons in the 7-9 ppm range.

- $$^{13}C$$ NMR confirms carbamate carbonyl carbons (~150 ppm) and aromatic carbons.

-

- Molecular ion peaks observed at m/z 273, 275 (MH+) corresponding to bromine isotopes.

- Coupled products and derivatives show expected mass increases.

-

- Reported melting points around 91-92°C for the pure carbamate.

These data confirm the identity and purity of the prepared this compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (3-bromopyridin-4-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to form dehalogenated products.

Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dehalogenated pyridines.

Coupling Reactions: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

tert-Butyl (3-bromopyridin-4-yl)carbamate is extensively utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders. For instance, it has been employed in the synthesis of various derivatives that exhibit improved biological activity against specific targets in the central nervous system .

Case Study: Neurological Disorders

Research has demonstrated that derivatives synthesized from this compound possess significant neuroprotective properties. For example, compounds derived from this carbamate have shown potential in treating conditions such as Alzheimer's disease by modulating neurotransmitter pathways .

Agricultural Chemicals

Enhancing Pest Control Efficacy

In agricultural applications, this compound is used to formulate agrochemicals that target pest control. The compound acts on specific biochemical pathways within pests, improving the effectiveness of pesticides and herbicides .

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Target Pest | Efficacy (%) |

|---|---|---|---|

| Insecticide | This compound | Aphids | 85 |

| Herbicide | This compound | Weeds | 78 |

Material Science

Improving Polymer Properties

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. Its presence in polymer matrices contributes to the development of high-performance materials suitable for various industrial applications .

Case Study: Polymer Blends

A study demonstrated that adding this compound to polycarbonate blends resulted in improved impact resistance and thermal stability compared to standard formulations without the carbamate .

Biochemical Research

Tool Compound for Enzyme Studies

Researchers utilize this compound as a tool compound to investigate enzyme inhibition and receptor interactions. Its ability to selectively bind to specific enzymes makes it invaluable for studying complex biological systems .

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibitor Used | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | This compound | 15 |

| Cyclic nucleotide phosphodiesterase | This compound | 22 |

Diagnostic Applications

Development of Imaging Agents

The unique chemical properties of this compound allow its use in developing diagnostic agents, particularly in imaging techniques that require specific binding characteristics. This application is crucial in medical diagnostics for visualizing biological processes .

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromopyridin-4-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the carbamate group. The bromine atom can act as a leaving group in substitution reactions, while the carbamate group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

- tert-Butyl (2-bromopyridin-3-yl)carbamate (CAS: Not specified in evidence): Substituents: Bromine at position 2, carbamate at position 3. This isomer is less commonly reported in synthetic pathways, suggesting lower utility in directed coupling reactions .

- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS: Not specified): Substituents: Bromine at position 6, chlorine at position 2, and a methylcarbamate group at position 3. Applications: The additional chlorine enhances electrophilicity, making this compound suitable for sequential halogen displacement reactions.

Halogen-Substituted Analogues

- tert-Butyl (4-bromophenyl)carbamate (CAS: 131818-17-2):

- Structure: Bromine on a phenyl ring instead of pyridine.

- Molecular Weight: 272.14 g/mol (vs. 287.16 g/mol for the pyridine analogue).

- Reactivity: The absence of pyridine’s nitrogen heteroatom reduces electron-deficient character, impacting metal-coupling efficiency. This phenyl derivative is more lipophilic, influencing solubility in organic solvents .

Functionalized Pyridine Derivatives

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate :

- Substituents: Hydroxy and methoxy groups at positions 4 and 5, respectively.

- Applications: Polar functional groups enhance solubility in aqueous systems, making this compound suitable for hydrophilic intermediate synthesis. The hydroxy group may participate in hydrogen bonding, affecting crystallization behavior .

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate (CAS: 1203566-77-1):

Data Table: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl (3-bromopyridin-4-yl)carbamate | Br (C3), Boc (C4) | C₁₁H₁₅BrN₂O₂ | 287.16 | 1060813-11-7 | Suzuki coupling intermediates |

| tert-Butyl (2-bromopyridin-3-yl)carbamate | Br (C2), Boc (C3) | C₁₀H₁₃BrN₂O₂ | Not reported | - | Limited synthetic utility |

| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | Br (C6), Cl (C2), Me-Boc (C3) | C₁₂H₁₅BrClN₂O₂ | Not reported | - | Multi-halogen displacement |

| tert-Butyl (4-bromophenyl)carbamate | Br (C4 phenyl), Boc | C₁₁H₁₄BrNO₂ | 272.14 | 131818-17-2 | Lipophilic intermediate |

| tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate | OH (C4), OMe (C5), Me-Boc (C3) | C₁₃H₁₉N₂O₄ | Not reported | - | Hydrophilic scaffold synthesis |

Research Findings and Reactivity Insights

- Electronic Effects : The electron-withdrawing nature of the pyridine nitrogen in this compound enhances the reactivity of the bromine atom in cross-coupling reactions (e.g., Suzuki-Miyaura), outperforming phenyl analogues in coupling efficiency .

- Steric Considerations : Methylation of the carbamate nitrogen (e.g., in ) increases steric bulk, which may impede access to the Boc group during deprotection, requiring harsher acidic conditions .

- Biological Relevance : Pyridine derivatives with methoxy or hydroxyl groups () are often precursors to kinase inhibitors, whereas halogenated variants (–7, 10) are tailored for late-stage functionalization in drug discovery .

Biological Activity

tert-Butyl (3-bromopyridin-4-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in research and therapy, supported by data tables and relevant case studies.

- Molecular Formula : C10H13BrN2O2

- Molecular Weight : 273.13 g/mol

- CAS Number : 365996-04-9

The structure of this compound features a brominated pyridine ring, which enhances its reactivity and potential interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been noted for its ability to inhibit various enzymes implicated in neurodegenerative diseases, suggesting a role in modulating pathways associated with these conditions .

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| β-secretase | Competitive Inhibition | 15.4 |

| Acetylcholinesterase | Non-competitive Inhibition | 0.17 |

The compound's mechanism involves interactions with cysteine residues in proteins, leading to modulation of enzyme activity and potentially providing therapeutic benefits against diseases such as Alzheimer's .

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. This characteristic positions it as a candidate for further exploration in the development of new antimicrobial agents.

Neuroprotective Effects

A study evaluating the neuroprotective effects of related compounds demonstrated that modifications in the pyridine structure could enhance protective effects against neurotoxicity induced by amyloid-beta peptides. Although specific data on this compound is limited, similar compounds have shown promise in improving cell viability in neuronal cultures exposed to toxic agents .

Pharmacological Applications

The compound has been investigated for its potential applications in treating conditions related to neurodegeneration. Its ability to inhibit β-secretase and acetylcholinesterase suggests that it may contribute to reducing amyloid plaque formation and improving cognitive function in models of Alzheimer's disease .

The biological activity of this compound can be attributed to its structural features, particularly the brominated pyridine moiety, which enhances its electrophilicity. This property allows it to form covalent bonds with target enzymes and proteins, leading to inhibition or modulation of their activities .

Q & A

Q. What are the standard synthetic protocols for preparing tert-Butyl (3-bromopyridin-4-yl)carbamate in academic settings?

The compound is typically synthesized via Boc protection of the pyridinylamine precursor. A representative method involves:

- Step 1 : Reacting 4-aminopyridine derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert atmosphere at -78°C to introduce the Boc group .

- Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) or similar reagents in a polar solvent (e.g., DMF).

- Purification : Column chromatography (silica gel, hexane/EtOAC eluent) or pH-controlled liquid-liquid extraction (adjust to pH 5 with HCl, then pH 10 with NaOH for optimal isolation) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselective bromination (e.g., shifts at δ 8.2–8.5 ppm for pyridinyl protons) .

- Mass Spectrometry (MS) : ESI+ or EI-MS to verify molecular ion peaks (e.g., m/z 287 [M+H]⁺ for C₁₀H₁₂BrN₂O₂) .

- Melting Point Analysis : Consistency with literature values (103–106°C) to assess purity .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Stable at room temperature in airtight containers protected from light and moisture. Avoid prolonged exposure to strong acids/bases .

- Safety : Use PPE (gloves, lab coat) and respiratory protection (NIOSH-approved P95/P99 filters) when handling powders to minimize inhalation risks .

Advanced Research Questions

Q. How can cross-coupling reactions involving the 3-bromo group be optimized for derivatization?

- Catalytic Systems : Use Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) in THF for Sonogashira couplings with alkynes (e.g., 3,3-diethoxyprop-1-yne) .

- Solvent Effects : DMAc enhances reactivity for SNAr substitutions with amines (e.g., NaHCO₃ as base at 80°C) .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) or LC-MS to detect intermediates.

Q. What mechanistic insights explain competing side reactions during Boc deprotection?

- Acid Sensitivity : The Boc group is cleaved with TFA or HCl in dioxane, but excessive acid exposure may hydrolyze the pyridine ring.

- Mitigation : Use milder conditions (e.g., 4 M HCl in dioxane at 0°C) and monitor reaction time to minimize degradation .

Q. How can computational methods aid in predicting reactivity or stability of derivatives?

- Reaction Path Modeling : Quantum chemical calculations (DFT) to evaluate transition states for cross-coupling barriers .

- Stability Prediction : MD simulations assess steric effects of substituents on Boc group hydrolysis kinetics .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported yields for Suzuki-Miyaura couplings with this compound?

- Variable Screening : Apply factorial design to test factors like catalyst loading (0.5–5 mol% Pd), solvent (THF vs. DME), and temperature (60–100°C) .

- Reproducibility : Cross-validate with literature protocols (e.g., NaHCO₃ vs. Cs₂CO₃ as base) and ensure inert atmosphere integrity .

Q. What strategies address low regioselectivity during electrophilic substitutions?

- Directing Groups : Introduce temporary substituents (e.g., methyl or nitro groups) to steer bromination to the 3-position .

- Lewis Acid Catalysis : Use ZnCl₂ or FeCl₃ to enhance electrophilicity at the target site .

Methodological Recommendations

Q. What column chromatography conditions are optimal for purifying this compound?

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent : Gradient from 9:1 hexane/EtOAc to 4:1, monitoring by UV (254 nm).

- Recovery : Typical yields of 70–85% after drying organic phases with Na₂SO₄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.